![molecular formula C18H11BrO4S B383472 4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate CAS No. 433305-82-9](/img/structure/B383472.png)
4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1. Polymerization Applications
4-Bromo derivatives, including 4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate, are used in atom transfer radical polymerization (ATRP) for synthesizing polymers with controlled molecular weight and low polydispersity index. The resulting polymers exhibit fluorescence, which can be altered by different metal cations, making them useful in materials science and sensor applications (Zhou et al., 2014).
2. Liquid Crystal Research
4-Bromo-2-thienyl compounds contribute to the creation of liquid crystalline materials. These materials exhibit phases like nematic and smectic A, with certain homologs displaying unique molecular arrangements. Such research is crucial for advancing liquid crystal display technologies and other optoelectronic devices (Miyake et al., 1984).
3. Antibacterial Activity
Derivatives of 3-(5-nitro-2-thienyl)acrylic acid, closely related to 4-Bromo-2-thienyl compounds, have been synthesized and shown to possess antibacterial properties. These findings are significant for the development of new antimicrobials and further expand the potential medical applications of such compounds (Kimura et al., 1962).
4. Novel Biological Activities
Compounds similar to 4-Bromo-2-thienyl have been synthesized and found to exhibit antibacterial and antifungal properties. This highlights the potential for such compounds in the development of new antimicrobial agents (Desai et al., 2018).
5. Photochemical Applications
Bromo-substituted furan derivatives, closely related to 4-Bromo-2-thienyl compounds, are utilized in photochemical synthesis, demonstrating potential in the field of organic chemistry and material sciences (Arroyo et al., 2002).
Eigenschaften
IUPAC Name |
[4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEIJODYSCHTGT-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-methylnicotinonitrile](/img/structure/B383390.png)
![methyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-thiophen-2-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383391.png)
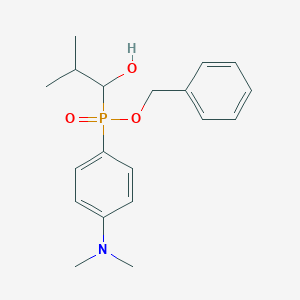
![Isopentyl 4-(dimethylamino)phenyl[hydroxy(3,4,5-trimethoxyphenyl)methyl]phosphinate](/img/structure/B383394.png)
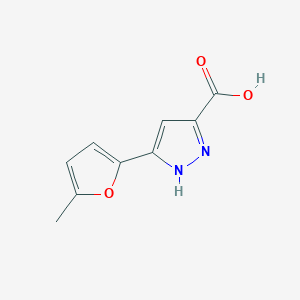
![1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383397.png)
![1-(Cyclohexylamino)-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383400.png)
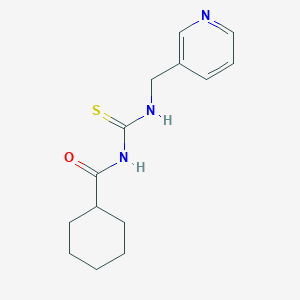
![4-[4-(5-fluoro-2-methoxybenzyl)-1-piperazinyl]-3-nitro-1-phenyl-2(1H)-quinolinone](/img/structure/B383404.png)
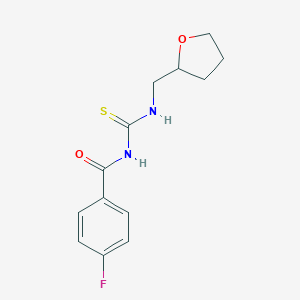
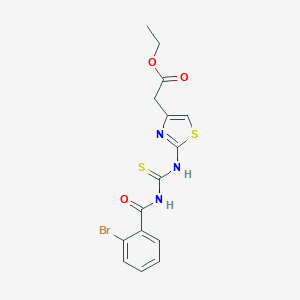
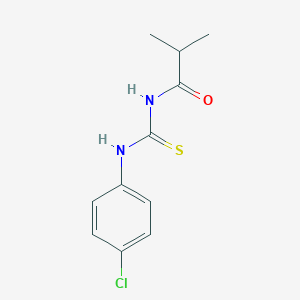
![N-isobutyryl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B383412.png)
![allyl 2-[3-benzoyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383413.png)